molecular formula C13H16O3 B2980482 3-(4-Tert-butylphenyl)-2-oxopropanoic acid CAS No. 100612-75-7

3-(4-Tert-butylphenyl)-2-oxopropanoic acid

Cat. No.: B2980482
CAS No.: 100612-75-7
M. Wt: 220.268
InChI Key: HXQKWGQEVYRRIT-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-2-oxopropanoic acid is an organic compound characterized by its phenyl ring substituted with a tert-butyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-butylphenyl)-2-oxopropanoic acid typically involves the following steps:

  • Friedel-Crafts Acylation: The reaction of 4-tert-butylphenol with acetyl chloride in the presence of an aluminum chloride catalyst.

  • Oxidation: The resulting ketone is then oxidized using oxidizing agents such as potassium permanganate or chromyl chloride to form the carboxylic acid.

Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes, optimizing reaction conditions to achieve higher yields and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, including esters and amides.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of different substituted phenyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.

  • Substitution: Lewis acids like aluminum chloride (AlCl3) and other electrophilic reagents.

Major Products Formed:

  • Esters and amides from oxidation reactions.

  • Alcohols and aldehydes from reduction reactions.

  • Substituted phenyl derivatives from electrophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-tert-Butylphenol: A phenol derivative with similar structural features but lacking the carboxylic acid group.

  • 3-(4-tert-Butylphenyl)isobutyraldehyde: A related aldehyde compound with a different functional group.

Uniqueness: 3-(4-tert-butylphenyl)-2-oxopropanoic acid is unique due to its combination of the tert-butyl group and the carboxylic acid group, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

3-(4-tert-butylphenyl)-2-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQKWGQEVYRRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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